molecular formula C8H6N2S2 B7722841 4-thiophen-2-ylpyrimidine-2-thiol

4-thiophen-2-ylpyrimidine-2-thiol

Cat. No.: B7722841
M. Wt: 194.3 g/mol
InChI Key: IPUPBWKUWAKTQL-UHFFFAOYSA-N
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Description

4-Thiophen-2-ylpyrimidine-2-thiol is an organic compound that features a pyrimidine ring substituted with a thiophene group at the 4-position and a thiol group at the 2-position. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-thiophen-2-ylpyrimidine-2-thiol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Thiol Group Addition: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiolating agent reacts with a halogenated pyrimidine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Thiophen-2-ylpyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine or thiophene rings.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halogens or other leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced pyrimidine or thiophene derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-thiophen-2-ylpyrimidine-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of 4-thiophen-2-ylpyrimidine-2-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, altering their function. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-Thiophen-2-ylpyrimidine: Lacks the thiol group, which affects its reactivity and applications.

    2-Thiophen-2-ylpyrimidine-4-thiol: Isomer with different substitution pattern, leading to different chemical properties.

    4-Phenylpyrimidine-2-thiol: Substitutes the thiophene group with a phenyl group, altering its electronic properties.

Uniqueness

4-Thiophen-2-ylpyrimidine-2-thiol is unique due to the presence of both the thiophene and thiol groups, which confer distinct electronic and chemical properties. This combination makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

4-thiophen-2-ylpyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUPBWKUWAKTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=NC(=NC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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